molecular formula C10H16Cl2N2O2 B13644097 (2S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic Acid diHCl

(2S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic Acid diHCl

Cat. No.: B13644097
M. Wt: 267.15 g/mol
InChI Key: FOIVHYNZJNAEJM-WWPIYYJJSA-N
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Description

(S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride is a chiral amino acid derivative with a pyridine ring substituted at the 3-position with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,6-dimethylpyridine.

    Amino Acid Formation: The pyridine derivative undergoes a series of reactions to introduce the amino acid moiety. This can involve steps such as alkylation, reduction, and protection/deprotection of functional groups.

    Chirality Introduction: The chiral center is introduced using chiral catalysts or starting materials to ensure the desired (S)-configuration.

    Final Conversion: The final product is converted to its dihydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the amino acid moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups onto the pyridine ring.

Properties

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

(2S)-2-amino-3-(2,6-dimethylpyridin-3-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-6-3-4-8(7(2)12-6)5-9(11)10(13)14;;/h3-4,9H,5,11H2,1-2H3,(H,13,14);2*1H/t9-;;/m0../s1

InChI Key

FOIVHYNZJNAEJM-WWPIYYJJSA-N

Isomeric SMILES

CC1=NC(=C(C=C1)C[C@@H](C(=O)O)N)C.Cl.Cl

Canonical SMILES

CC1=NC(=C(C=C1)CC(C(=O)O)N)C.Cl.Cl

Origin of Product

United States

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